1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 5-amino-2-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one: This compound has a similar structure but with a chlorine atom instead of a ketone group.
1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-1-one: This compound differs by the position of the ketone group.
Uniqueness
1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)4-7-5-8(14)2-3-9(7)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |
InChI Key |
BZRCVXMCSRTHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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